

# Spectroscopic Profile of 2-AminobenzeneCarbothioamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-AminobenzeneCarbothioamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-AminobenzeneCarbothioamide**, a molecule of interest in medicinal chemistry. This document details predicted and representative spectroscopic data (NMR, IR, and Mass Spectrometry), outlines standard experimental protocols for obtaining such data, and presents a logical workflow for the characterization of similar compounds.

## Data Presentation

The following tables summarize the predicted and representative spectroscopic data for **2-AminobenzeneCarbothioamide**. This data is compiled from spectral information of analogous compounds, including 2-aminobenzamide and other thioamide derivatives, due to the limited availability of experimentally verified spectra for the target compound in public databases.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.3	m	2H	Ar-H
~6.8 - 6.6	m	2H	Ar-H
~5.8 (broad s)	s	2H	-NH <sub>2</sub>
~8.0 (broad s)	s	1H	-C(=S)NH- (amide H)
~9.5 (broad s)	s	1H	-C(=S)NH- (amide H)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~200	C=S
~150	C-NH <sub>2</sub>
~132	Ar-C
~128	Ar-C
~118	Ar-C
~116	Ar-C
~115	Ar-C

Table 3: Representative IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (amine and thioamide)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	N-H bend (amine)
1500 - 1400	Strong	C=C stretch (aromatic)
1350 - 1200	Strong	C-N stretch
1100 - 1000	Medium	C=S stretch (thioamide)
800 - 700	Strong	Aromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Possible Fragment
152	100	[M] <sup>+</sup> (Molecular Ion)
135	40	[M - NH <sub>3</sub> ] <sup>+</sup>
119	60	[M - SH] <sup>+</sup>
92	80	[C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Aminobenzene carbothioamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ; Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

#### <sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a 1D proton spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the peaks and determine the chemical shifts relative to the reference standard.

#### <sup>13</sup>C NMR Acquisition:

- Acquire a 1D carbon spectrum with proton decoupling.
- Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-Aminobenzenecarbothioamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented as percent transmittance versus wavenumber.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

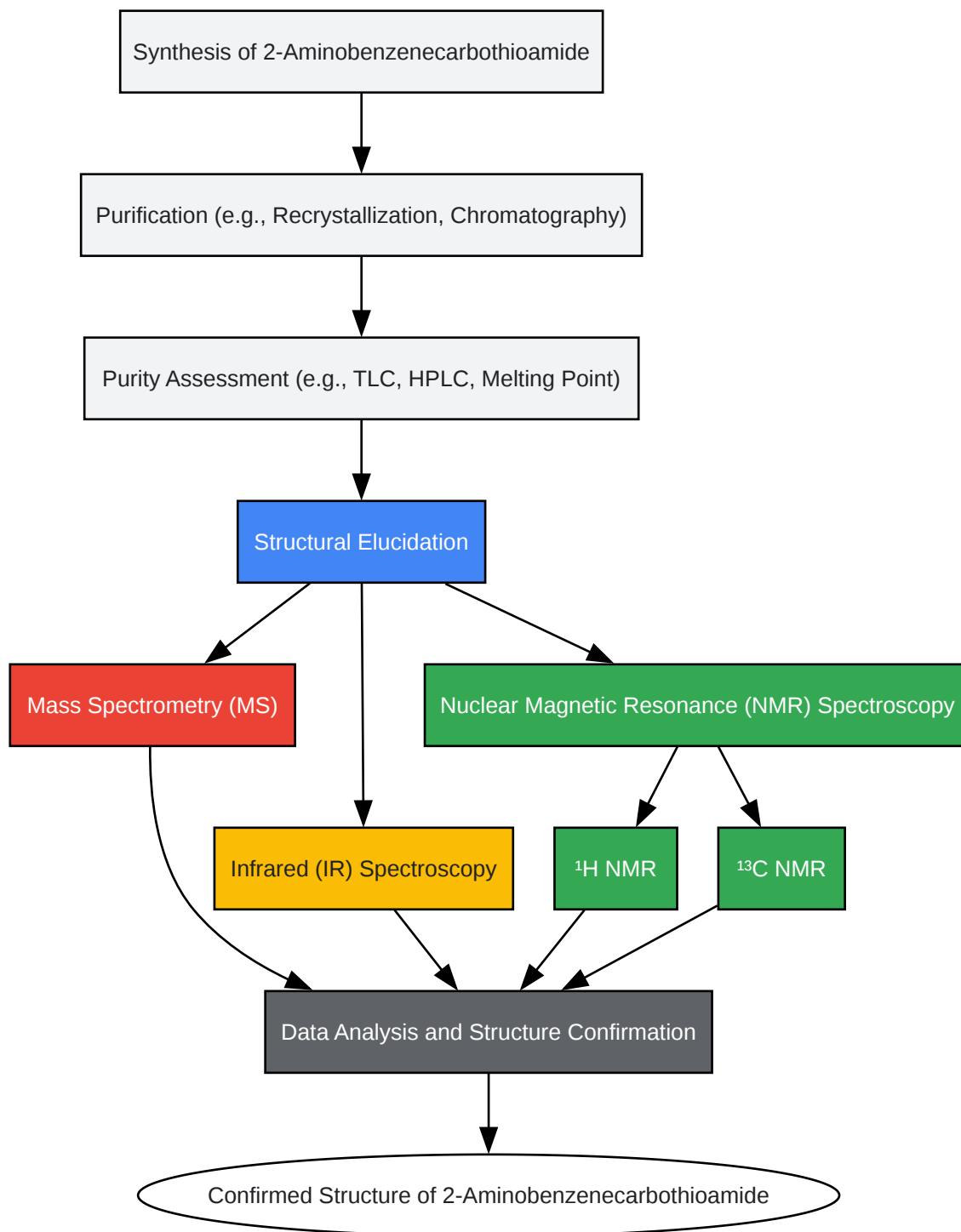
Data Acquisition:

- Ionize the sample molecules using a high-energy electron beam (typically 70 eV).
- Accelerate the resulting ions into the mass analyzer.

- Separate the ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Mandatory Visualization

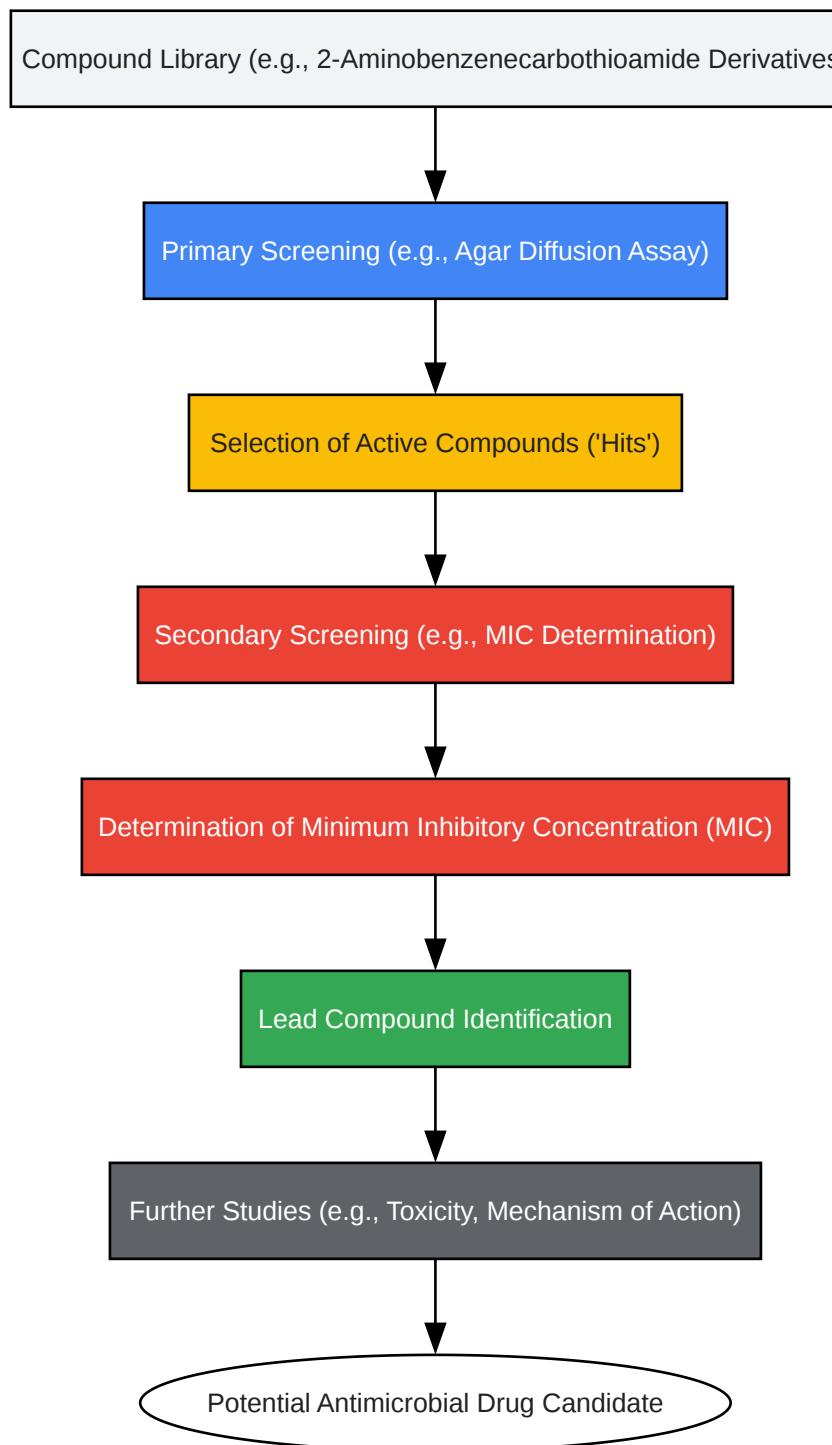
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound like **2-Aminobenzene carbothioamide**.



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Caption: Workflow for the Synthesis and Characterization of **2-Aminobenzene carbothioamide**.

The following diagram illustrates a general workflow for screening compounds for antimicrobial activity, a potential application for **2-aminobenzene-carbothioamide** derivatives.[1][2][3][4]



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Caption: Workflow for Antimicrobial Screening of Chemical Compounds.

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